

Shizukaol C and the Wnt Signaling Pathway: An In-Depth Technical Guide

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Compound of Interest		
Compound Name:	Shizukaol C	
Cat. No.:	B1180583	Get Quote

Disclaimer: Extensive literature searches did not yield direct evidence of an interaction between **Shizukaol C** and the Wnt signaling pathway. However, a closely related dimeric sesquiterpene, Shizukaol D, isolated from the same plant genus (Chloranthus), has been documented to modulate this pathway. This guide will therefore focus on the established interaction of Shizukaol D with the Wnt signaling pathway as a comprehensive example of how this class of compounds may affect cellular signaling. All data, experimental protocols, and diagrams presented herein pertain to Shizukaol D.

Executive Summary

Shizukaol D, a dimeric sesquiterpene isolated from Chloranthus serratus, has been identified as an inhibitor of the Wnt/ β -catenin signaling pathway.[1][2][3] This compound has demonstrated efficacy in repressing the growth of human liver cancer cells by inducing apoptosis and attenuating key components of the Wnt cascade.[1][2][3] Mechanistic studies reveal that Shizukaol D treatment leads to a reduction in β -catenin levels and a subsequent decrease in the expression of Wnt target genes.[1][3] This technical guide provides a detailed overview of the mechanism of action, quantitative data from key experiments, and the methodologies used to elucidate the inhibitory effects of Shizukaol D on the Wnt signaling pathway.

Mechanism of Action: Shizukaol D as a Wnt Pathway Inhibitor





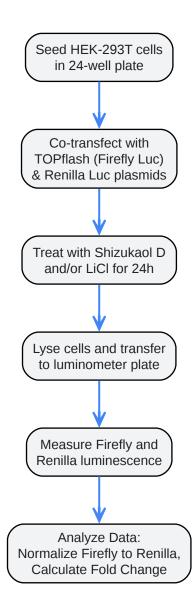


The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers, particularly colorectal and liver cancer. The central event in this pathway is the stabilization and nuclear translocation of β -catenin, which then acts as a transcriptional co-activator for T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, driving the expression of proliferative and anti-apoptotic genes.

Shizukaol D intervenes in this pathway by promoting a reduction in the levels of β-catenin, thereby preventing its accumulation in the nucleus and subsequent activation of target gene transcription.[1][3] This inhibitory effect is comparable to known Wnt pathway inhibitors like XAV939.[1]







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